3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile
Description
Properties
IUPAC Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-9-13-10(15-14-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTZHBJOSPBPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202573 | |
| Record name | Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657423-53-5 | |
| Record name | Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657423-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation to form nitro or azo derivatives, while reduction can lead to the formation of amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and primary amines are commonly used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or nitric acid are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Substituted Derivatives: Products include various substituted oxadiazoles with different functional groups.
Oxidized and Reduced Products: These include nitro, azo, and amine derivatives of the original compound.
Scientific Research Applications
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of new materials with unique electronic and optical properties.
Organic Synthesis: It acts as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity . The chloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, enhancing its biological activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs based on substituents, synthesis, and applications:
Key Observations :
- Chloromethyl Reactivity : The chloromethyl group in the target compound and analogs (e.g., ) facilitates nucleophilic substitution reactions, enabling diversification into amines, thiols, or ethers. For example, 5-(chloromethyl)-3-pyridazin-3-yl-1,2,4-oxadiazole can be functionalized for drug discovery.
- Biological Activity : ADX47273 demonstrates the importance of fluorophenyl and piperidine groups in CNS-targeted activity, whereas the target compound’s benzonitrile may favor different target interactions due to its polar nitrile group .
Biological Activity
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile is a heterocyclic compound characterized by the presence of an oxadiazole ring and a benzonitrile moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Chemical Structure and Properties
- IUPAC Name : 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
- CAS Number : 657423-53-5
- Molecular Formula : C10H6ClN3O
Synthesis
The synthesis typically involves forming the oxadiazole ring through cyclization reactions, followed by introducing the chloromethyl group via chloromethylation methods. The use of Lewis acid catalysts is common in these reactions to enhance yields and selectivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxadiazole ring can form hydrogen bonds and engage in π-π interactions with proteins and nucleic acids, influencing their activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.63 | |
| Other oxadiazole derivatives | U-937 (leukemia) | <2.78 |
These findings suggest that modifications to the oxadiazole structure can enhance cytotoxicity and selectivity against cancer cells.
Antimicrobial Activity
In addition to anticancer properties, compounds containing oxadiazole rings have demonstrated antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Case Studies
- In Vivo Studies : A study evaluating the safety profile of related oxadiazole derivatives indicated low toxicity in mammalian models at high doses (2000 mg/kg), suggesting a favorable therapeutic window for further development.
- Comparative Analysis : In comparison to other similar compounds, this compound exhibited superior activity against specific cancer cell lines due to its unique structural features that enhance interaction with biological targets.
Applications in Drug Discovery
The unique properties of this compound make it a valuable scaffold in drug discovery:
- Medicinal Chemistry : Its potential as a lead compound for developing new anticancer and antimicrobial agents.
- Materials Science : Utilized in synthesizing materials with unique electronic properties due to its heterocyclic nature.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile, and what parameters optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole derivatives with potassium carbonate in acetonitrile (10 hours, reflux conditions) is effective for similar oxadiazole systems . Critical parameters include solvent polarity (acetonitrile or methylene chloride), temperature control (−78°C to 75°C for selective reactions), and stoichiometric ratios of reagents to minimize side products .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions (e.g., benzonitrile protons at δ 7.5–8.5 ppm) and chloromethyl group integration .
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z ≈ 245.6) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detection of C≡N stretching (~2220 cm⁻¹) and oxadiazole ring vibrations .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
- Procedure : Single-crystal X-ray diffraction using a Bruker SMART CCD diffractometer with Mo-Kα radiation. Refinement via SHELXL (open-source) or SHELXTL (commercial) is standard for small-molecule crystallography. Hydrogen atoms are typically modeled using riding coordinates .
Advanced Research Questions
Q. What strategies address conflicting spectroscopic data during characterization (e.g., unexpected NMR peaks)?
- Resolution :
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Recrystallize the compound (e.g., slow evaporation in ethanol) to isolate pure phases and eliminate solvent/impurity artifacts .
- Use X-ray crystallography as a definitive structural validation tool .
Q. Are polymorphs of this compound reported, and how do crystallization conditions influence their formation?
- Polymorph Screening :
- Solvent choice (e.g., DMSO vs. formic acid) and cooling rates significantly impact polymorph nucleation. For example, rapid cooling in formic acid may yield metastable forms, while slow evaporation in pyridine produces stable polymorphs .
- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for distinguishing polymorphic modifications .
Q. How does the chloromethyl group influence reactivity in derivatization reactions (e.g., nucleophilic substitutions)?
- Reactivity Insights :
- The chloromethyl group acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate analogs like 3-aminomethyl or 3-thiomethyl derivatives.
- Reaction efficiency depends on solvent polarity (e.g., DMF for polar aprotic conditions) and base selection (e.g., K₂CO₃ for mild deprotonation) .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., LogP, topological polar surface area)?
- In Silico Tools :
- XlogP3 : Predicts hydrophobicity (estimated LogP ≈ 2.1 for similar oxadiazoles) .
- Topological Polar Surface Area (TPSA) : Calculated TPSA ~71.9 Ų, indicating moderate blood-brain barrier permeability .
Methodological Tables
Table 1 : Optimized Reaction Conditions for Derivative Synthesis
| Reaction Type | Solvent | Temperature | Catalyst/Base | Yield Range | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Acetonitrile | Reflux | K₂CO₃ | 60–75% | |
| Cyclization | Methylene Chloride | −78°C | TFA | 50–65% |
Table 2 : Key Crystallographic Data for Structural Validation
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Monoclinic (C2/c) | |
| Unit Cell Dimensions | a=24.97 Å, b=3.83 Å, c=26.76 Å | |
| Refinement Software | SHELXL-2018/3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
